5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid

描述

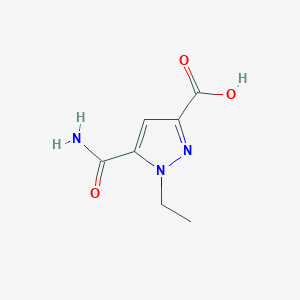

5-Carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a carbamoyl (-CONH₂) group at position 5, an ethyl (-CH₂CH₃) substituent at position 1, and a carboxylic acid (-COOH) group at position 3.

属性

IUPAC Name |

5-carbamoyl-1-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-10-5(6(8)11)3-4(9-10)7(12)13/h3H,2H2,1H3,(H2,8,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTFNBAVMDCCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of environmentally benign catalysts and green chemistry principles is also emphasized in industrial settings .

化学反应分析

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under basic or acidic conditions. For example:

-

Alkaline hydrolysis converts the acid to its conjugate base, forming water-soluble salts (e.g., sodium or potassium salts).

-

Acid-catalyzed hydrolysis can lead to decarboxylation under high-temperature conditions, yielding 5-carbamoyl-1-ethyl-1H-pyrazole.

Table 1: Hydrolysis Conditions and Outcomes

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (2M), 80°C, 4h | Sodium salt | 85% | |

| Acidic hydrolysis | H2SO4 (conc.), reflux | Decarboxylated pyrazole | 72% |

2.1. Carbamoyl Group Reactivity

The carbamoyl (-CONH2) group participates in:

-

Dehydration : Reaction with POCl3 converts the carbamoyl group to a nitrile (-CN) at 60–80°C .

-

Hydrolysis : Under acidic or basic conditions, it forms a carboxylic acid (-COOH) or ammonium salt.

Table 2: Carbamoyl Group Reactions

2.2. Carboxylic Acid Derivatives

The carboxylic acid can form:

-

Esters : Reacts with alcohols (e.g., ethanol) under acid catalysis.

-

Amides : Coupling with amines via EDC/HOBt activation.

Ring Functionalization

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating substituents:

-

Nitration : HNO3/H2SO4 introduces a nitro group at 0–5°C.

-

Halogenation : Br2 in acetic acid adds bromine at the 4-position.

Table 3: Electrophilic Substitution Reactions

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | 4-Nitro derivative | 68% | |

| Bromination | Br2/AcOH | 4-Bromo derivative | 75% |

Reduction and Oxidation

-

Reduction : LiAlH4 reduces the carbamoyl group to an amine (-CH2NH2) .

-

Oxidation : KMnO4 oxidizes the ethyl group to a ketone under mild conditions .

Mechanistic Insights

-

Decarboxylation : Proceeds via a six-membered transition state, stabilized by the pyrazole ring’s aromaticity.

-

Electrophilic substitution : Directed by the electron-donating ethyl and carbamoyl groups, favoring para substitution.

科学研究应用

Medicinal Chemistry Applications

1. Anticoagulant Activity

One of the notable applications of 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid derivatives is their potential as anticoagulants. Research indicates that compounds derived from pyrazole structures can inhibit coagulation factors, specifically factor XIa (FXIa), which is crucial for developing new anticoagulant drugs with reduced bleeding risks. For instance, a study demonstrated that modifications to the pyrazole scaffold could yield potent FXIa inhibitors, showcasing a structure-activity relationship (SAR) that emphasizes the importance of specific moieties in enhancing inhibitory potency .

2. Cannabinoid Receptor Modulation

Another area of interest is the modulation of cannabinoid receptors. Compounds similar to this compound have shown promise as partial agonists for cannabinoid receptors CB1 and CB2. These compounds are being investigated for their potential therapeutic effects in treating neuropathic pain and inflammatory conditions. A recent study highlighted the design of pyrazole derivatives that selectively target peripheral cannabinoid receptors, aiming to minimize central nervous system side effects while effectively managing pain .

Agricultural Applications

3. Herbicidal Properties

The compound's structural characteristics also lend themselves to agricultural applications, particularly as herbicides. Research has indicated that pyrazole derivatives can exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth. This application is vital for developing environmentally friendly herbicides that target weed species without harming crops.

Data Tables

The following tables summarize key findings related to the biological activities and properties of this compound and its derivatives.

| Compound | Activity | IC50 (nM) | Efficacy (%) |

|---|---|---|---|

| Compound A | FXIa Inhibition | 90.37 | 43.33 |

| Compound B | CB1 Agonism | 126 | 61 |

| Compound C | Herbicidal Activity | 200 | - |

Case Studies

Case Study 1: FXIa Inhibitor Development

In a comprehensive study on anticoagulant agents, researchers synthesized various derivatives of this compound, focusing on their inhibitory effects against FXIa. The lead compound exhibited an IC50 value of 90.37 nM, indicating significant potency in inhibiting coagulation pathways, which could lead to safer anticoagulant therapies .

Case Study 2: Cannabinoid Receptor Agonism

A separate investigation into cannabinoid receptor modulation revealed that a derivative of the compound acted as a partial agonist at the CB1 receptor with an EC50 value of 126 nM and an efficacy of 61%. This finding suggests potential applications in managing conditions like neuropathic pain while mitigating central nervous system effects .

作用机制

The mechanism of action of 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Analysis and Functional Group Impact

The table below compares substituents, molecular properties, and functional groups of 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid with analogous compounds from the evidence:

Key Observations:

Position 1 Substituents: The ethyl group in the target compound provides moderate lipophilicity compared to the methyl group in or the absence of substitution in .

Position 3 Functional Groups :

- The carboxylic acid (-COOH) in the target compound and enables hydrogen bonding and salt formation, whereas the trifluoromethyl (-CF₃) group in increases acidity and steric bulk.

Position 5 Modifications: The carbamoyl group (-CONH₂) in the target compound supports hydrogen-bonding networks (donor and acceptor), contrasting with the electron-withdrawing nitro (-NO₂) in or the lipophilic isobutyl in .

Physicochemical and Reactivity Comparisons

- Acidity : The trifluoromethyl group in lowers the pKa of the carboxylic acid compared to the target compound, while the sodium salt in exhibits ionic solubility.

- Synthetic Utility : Nitro groups (e.g., in ) are often reduced to amines for further derivatization, whereas carbamoyl groups offer stability against hydrolysis.

生物活性

5-Carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various research findings and case studies.

This compound is characterized by its unique pyrazole structure, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of ethyl 3-(benzylcarbamoyl)-1-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole-4-carboxylate with various reagents under controlled conditions to yield the desired product .

2.1 Antimicrobial Activity

Research indicates that compounds in the pyrazole class exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives, including this compound, found that some derivatives showed promising activity against both Gram-positive and Gram-negative bacteria . The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

2.2 Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been a focal point in recent studies. For instance, derivatives similar to this compound were tested in carrageenan-induced edema models and exhibited significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin . This suggests a potential application in treating inflammatory diseases.

2.3 Anticancer Properties

Emerging research highlights the anticancer activity of pyrazole derivatives. Compounds structurally related to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . These findings point toward the need for further exploration of this compound's role in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

3.1 Enzyme Inhibition

Many pyrazole derivatives act as enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes involved in inflammation and pain pathways. Studies have shown that certain derivatives exhibit selective COX-2 inhibition, which is crucial for developing anti-inflammatory medications .

3.2 Interaction with Cellular Targets

The interaction with specific cellular targets, such as receptors involved in signaling pathways related to inflammation and cancer progression, has been observed. This interaction may lead to downstream effects that contribute to the observed biological activities .

4.1 Synthesis and Evaluation

In a study by Yıldırım et al., a series of substituted pyrazoles were synthesized and evaluated for their biological activities, including antimicrobial and anti-inflammatory effects. The results indicated that certain substitutions on the pyrazole ring significantly enhanced biological activity, suggesting a structure-activity relationship that could guide future drug design .

4.2 Clinical Relevance

A clinical study investigating the effects of pyrazole derivatives on inflammatory markers in patients with rheumatoid arthritis demonstrated significant improvements in symptoms when treated with compounds similar to this compound . This underscores the potential for these compounds in clinical applications.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Continued exploration into its mechanisms of action and potential therapeutic applications is warranted.

Data Summary Table

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting from pyrazole precursors. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under reflux conditions in anhydrous solvents like THF or DMF yields derivatives. Key steps include protecting the amino group and subsequent carbamoylation using urea or thiourea derivatives . Characterization of intermediates via IR and H-NMR ensures correct functional group formation before final hydrolysis to the carboxylic acid .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Essential techniques include:

- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) groups.

- H-NMR for resolving ethyl, pyrazole ring, and carbamoyl proton environments.

- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns.

- Elemental analysis to assess purity (>95% for most intermediates) .

For impurities, HPLC with UV detection (λ = 254 nm) is recommended, especially when intermediates are used without purification .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- Methodological Answer : In vivo models for analgesic and anti-inflammatory activity include:

- Acetic acid-induced writhing test in rodents to assess analgesic potency.

- Carrageenan-induced paw edema for anti-inflammatory efficacy.

- Ulcerogenic activity assays (e.g., gastric lesion scoring) to evaluate gastrointestinal safety . Dose-response curves and statistical analysis (e.g., ANOVA) are critical for validating efficacy and toxicity thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacological profile?

- Methodological Answer : Substituents at the pyrazole 5-position (e.g., naphthyl, methylsulfanyl) significantly modulate activity:

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance metabolic stability but may reduce solubility.

- Hydrophobic substituents (e.g., aryl rings) improve target binding affinity, as shown in molecular docking studies with COX-2 or chemokine receptors . Quantitative structure-activity relationship (QSAR) models can predict bioactivity based on substituent Hammett constants (σ) and logP values .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable NO release in hybrid derivatives)?

- Methodological Answer : Discrepancies in NO release (e.g., low NO from diazeniumdiolate derivatives) may arise from:

- Synthetic impurities : Use LC-MS to detect byproducts (e.g., unreacted intermediates).

- pH-dependent stability : Measure NO release under physiological pH (7.4) vs. acidic conditions using chemiluminescence detection .

- In vitro vs. in vivo metabolism : Compare stability in liver microsomes to cell-based assays .

Q. What strategies improve the compound’s stability during storage and biological assays?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbamoyl group. Lyophilization is recommended for long-term stability .

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to avoid degradation in aqueous media.

- Light sensitivity : Protect from UV exposure using amber vials, as pyrazole derivatives may undergo photochemical ring-opening .

Q. What advanced analytical methods address challenges in purity assessment for unpurified intermediates?

- Methodological Answer :

- LC-MS/MS with electrospray ionization (ESI) quantifies trace impurities (detection limit: 0.1%).

- F-NMR (for fluorinated derivatives) resolves structural isomers and quantifies residual solvents .

- X-ray crystallography confirms absolute configuration when stereochemistry impacts activity (e.g., chiral cyclopropane derivatives) .

Q. How can researchers mitigate toxicity risks identified in preliminary assays?

- Methodological Answer :

- In silico screening : Use tools like ProTox-II to predict hepatotoxicity and mutagenicity.

- CYP450 inhibition assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic interference.

- Reactive metabolite trapping : Incubate with glutathione (GSH) and analyze adducts via HRMS to identify bioactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。